

Assessing the Specificity of Alboctalol: A Comparative Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Alboctalol*

Cat. No.: *B1151838*

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Introduction: **Alboctalol** is a novel, investigational small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive assessment of the specificity of **Alboctalol** in comparison to established ALK inhibitors: Crizotinib, Ceritinib, and Alectinib. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of **Alboctalol**'s selectivity profile, supported by experimental data and detailed methodologies. For the purpose of this guide, "**Alboctalol**" is a fictional compound, and its data is simulated to be highly selective for illustrative comparison against real-world clinical drugs.

Comparative Kinase Inhibition Profile

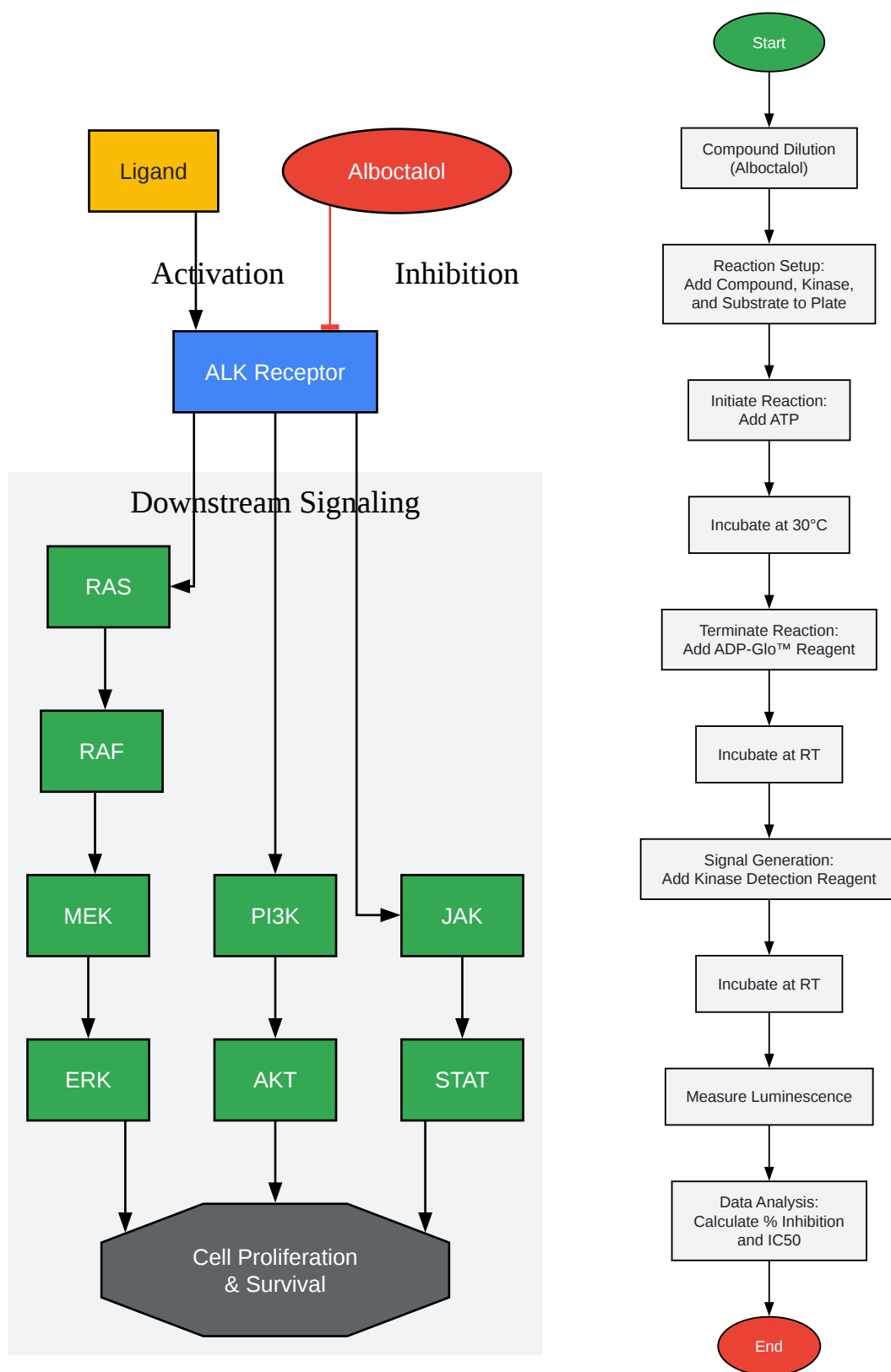
The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC₅₀) of **Alboctalol** and its comparators against ALK and a panel of other kinases. Lower IC₅₀ values indicate higher potency.

Kinase Target	Alboctanolol (IC50, nM)	Crizotinib (IC50, nM)	Ceritinib (IC50, nM)	Alectinib (IC50, nM)
ALK	0.8	20-60	0.2	1.9
MET	>1000	1-20	>1000	>1000
ROS1	>1000	10-50	>1000	>1000
IGF-1R	>1000	>1000	8	>1000
Insulin R	>1000	>1000	7	>1000
AXL	>1000	100-500	>1000	>1000
MER	>1000	100-500	>1000	>1000
TYRO3	>1000	100-500	>1000	>1000
FAK	>1000	10-50	>1000	>1000
LTK	>1000	>1000	>1000	<10
GAK	>1000	>1000	>1000	<10

Data for Crizotinib, Ceritinib, and Alectinib are compiled from publicly available kinase profiling studies. **Alboctanolol** data is simulated for illustrative purposes.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by a ligand or through oncogenic fusion events (e.g., EML4-ALK), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. Constitutive activation of ALK signaling due to genetic alterations can lead to uncontrolled cell growth and cancer. **Alboctanolol**, like other ALK inhibitors, competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its downstream signaling.



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